

5,6-Dihydro-4H-pyran-2-carbonitrile chemical properties

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Compound of Interest

Compound Name: 5,6-Dihydro-4H-pyran-2-carbonitrile

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An In-depth Technical Guide to **5,6-Dihydro-4H-pyran-2-carbonitrile**: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

5,6-Dihydro-4H-pyran-2-carbonitrile is a heterocyclic compound featuring a dihydropyran ring and a nitrile functional group. This unique combination makes it a valuable intermediate and building block in organic synthesis.[1] The dihydropyran moiety is a privileged structure found in numerous natural products and biologically active molecules, while the nitrile group is a versatile functional handle that can be transformed into other key groups like amines and carboxylic acids.[1] Consequently, this molecule serves as a cornerstone in the development of complex chemical architectures, particularly in the fields of medicinal chemistry and drug discovery, as well as in the synthesis of agrochemicals and specialty chemicals.[2] This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the application of any chemical compound. The physical and spectroscopic properties of pyran derivatives are well-documented, providing a clear fingerprint for identification and quality control.

Physical Properties

While specific experimental data for **5,6-Dihydro-4H-pyran-2-carbonitrile** is not universally published, data for closely related dihydropyran structures provides a reliable reference point. For instance, the parent compound, 3,4-Dihydro-2H-pyran, is a highly flammable liquid.[3] Safety protocols should therefore assume similar flammability characteristics.

Table 1: Representative Physical Properties of Related Dihydropyran Compounds

Property	Value (Compound)	Source
Molecular Formula	C ₆ H ₇ NO (for 3,6-Dihydro-2H-pyran-4-carbonitrile)	--INVALID-LINK--
Molecular Weight	109.13 g/mol (for 3,6-Dihydro-2H-pyran-4-carbonitrile)	--INVALID-LINK--
Boiling Point	104 °C @ 30 mmHg (for 2H-Pyran-2-one)	--INVALID-LINK--
Melting Point	8 - 9 °C (for 2H-Pyran-2-one)	--INVALID-LINK--
Specific Gravity	1.210 (for 2H-Pyran-2-one)	--INVALID-LINK--
Flash Point	94 °C (for 2H-Pyran-2-one)	--INVALID-LINK--

Spectroscopic Characterization

Spectroscopic data is critical for confirming the structure of synthesized pyran-carbonitrile derivatives. The following are characteristic spectral features based on published data for analogous compounds.[4][5][6]

- Infrared (IR) Spectroscopy:** A sharp, strong absorption band is expected in the range of 2210-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.[4][5][6] Additional key peaks include those for C=C stretching within the pyran ring (approx. 1540-1590 cm⁻¹) and C-O stretching.
- ¹H NMR Spectroscopy:** The proton NMR spectrum would reveal signals for the olefinic proton on the dihydropyran ring, as well as distinct signals for the methylene (-CH₂-) groups at various positions on the saturated portion of the ring.

- ¹³C NMR Spectroscopy: The carbon spectrum is characterized by a signal for the nitrile carbon (C≡N) typically found in the 115-120 ppm range.[5][6] Signals for the sp² carbons of the double bond and the sp³ carbons of the saturated ring portion would also be present.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight, aiding in the confirmation of its identity.

Reactivity and Synthetic Utility

The synthetic value of **5,6-Dihydro-4H-pyran-2-carbonitrile** stems from the combined reactivity of its dihydropyran ring and nitrile functionality. This duality allows for its participation in a wide array of chemical transformations.

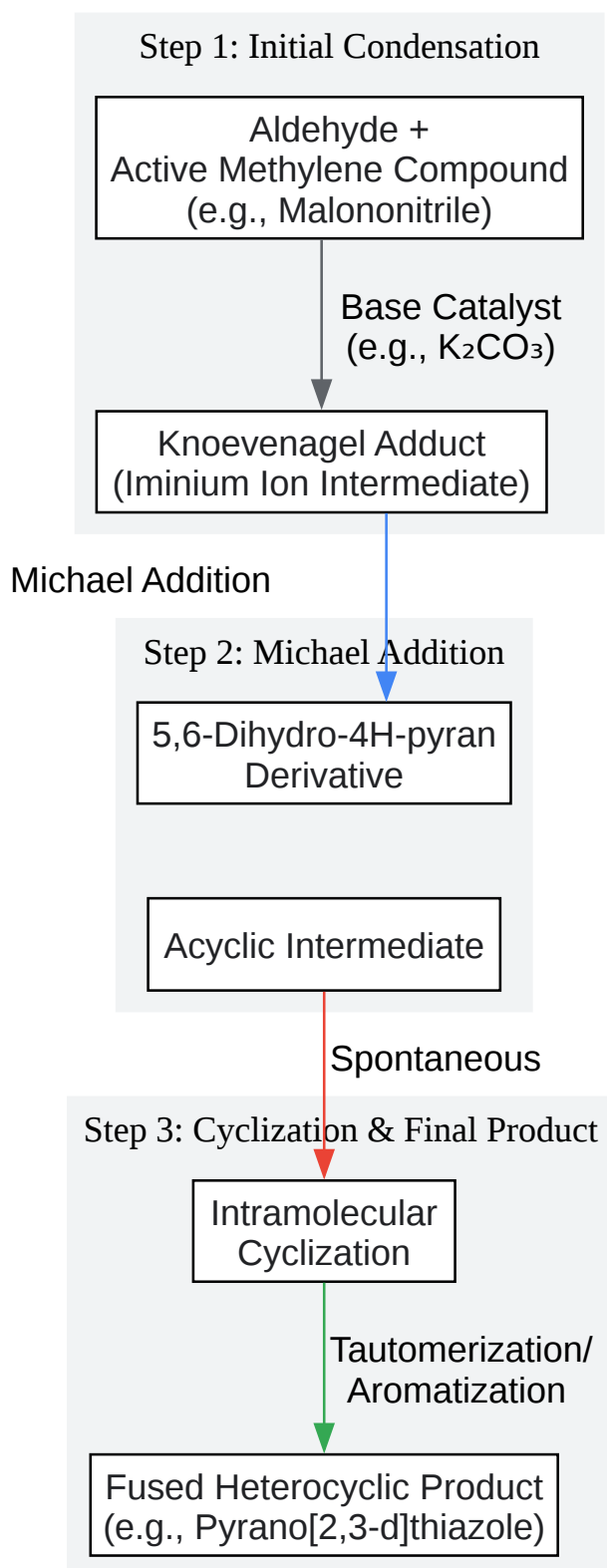
Key Reactions and Mechanisms

The molecule is an excellent substrate for domino and multicomponent reactions, which are highly efficient processes for building molecular complexity from simple starting materials.[4][7]

- Cycloaddition Reactions: The electron-deficient double bond, influenced by the adjacent nitrile group, can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex polycyclic systems.
- Nitrile Group Transformations: The nitrile group is a versatile precursor. It can be:
 - Hydrolyzed to a carboxylic acid under acidic or basic conditions.
 - Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
 - Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
- Domino Reactions: The compound is a key reactant in domino sequences. For instance, a reaction involving an aldehyde, malononitrile, and a suitable pyranone derivative can proceed through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization to rapidly generate complex heterocyclic scaffolds like pyrano[2,3-d]thiazoles.[5]

Workflow for Multicomponent Synthesis

The following diagram illustrates a generalized workflow for a one-pot, three-component reaction to synthesize complex pyran derivatives, a common application for this class of compounds.



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Caption: Generalized workflow for a multicomponent synthesis involving a pyran derivative.

Illustrative Experimental Protocol: Synthesis of a 2-Amino-4H-pyran Derivative

This protocol describes a general, one-pot, three-component synthesis of a 2-amino-4H-pyran-3-carbonitrile derivative, illustrating the utility of the core pyran structure in building complex molecules.^[8]

Objective: To synthesize a 2-amino-4-aryl-4H-pyran-3-carbonitrile derivative.

Materials:

- Aryl-aldehyde (1 mmol)
- Malononitrile (1 mmol)
- Active methylene compound (e.g., methyl acetoacetate) (1 mmol)
- Catalyst (e.g., Piperidine, a few drops)
- Solvent (e.g., Ethanol, 10 mL)

Procedure:

- **Reaction Setup:** To a 50 mL round-bottom flask, add the aryl-aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol).
- **Solvent and Catalyst Addition:** Add 10 mL of ethanol to the flask, followed by a few drops of piperidine to catalyze the reaction. The use of a basic catalyst like piperidine is crucial for facilitating the initial Knoevenagel condensation between the aldehyde and malononitrile.
- **Reaction Execution:** Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). These reactions are often efficient and may reach completion within a few hours.
- **Product Isolation:** Upon completion, the solid product often precipitates from the reaction mixture. Cool the flask in an ice bath to maximize precipitation.

- Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials and catalyst.
- Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using IR, ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety, Handling, and Storage

As a laboratory chemical, **5,6-Dihydro-4H-pyran-2-carbonitrile** and its derivatives must be handled with appropriate care. The following guidelines are based on Safety Data Sheets (SDS) for structurally similar compounds.[\[3\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 2: Hazard and Precautionary Information

Category	Guideline
Hazard Identification	Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [3] May cause respiratory irritation.[11] Assumed to be a flammable liquid and vapor.[9]
Personal Protection	Wear protective gloves, protective clothing, eye protection, and face protection.[9][10] Handle only in a well-ventilated area or under a chemical fume hood.
Handling	Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use non-sparking tools and take precautionary measures against static discharge.[9] Avoid ingestion and inhalation.[3]
Storage	Store in a cool, dry, and well-ventilated place.[9] [10][11] Keep the container tightly closed.[9][10] [11]
Disposal	Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] [13]

First Aid Measures:

- In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[9][10]
- In case of eye contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.
- If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[10]
- If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

Always consult the specific Safety Data Sheet for the compound being used before beginning any experimental work.

Conclusion

5,6-Dihydro-4H-pyran-2-carbonitrile represents a class of highly functionalized and synthetically versatile heterocyclic compounds. Its value lies in the dual reactivity of the dihydropyran ring and the nitrile group, which enables its use as a key intermediate in the construction of diverse and complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the development of novel and impactful chemical entities.

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